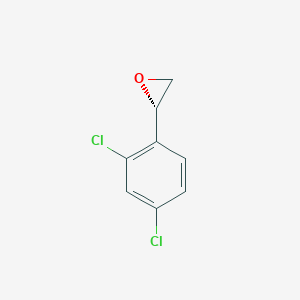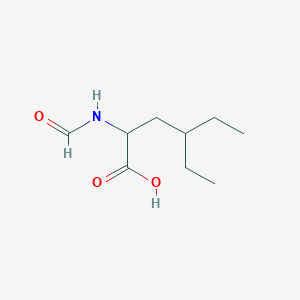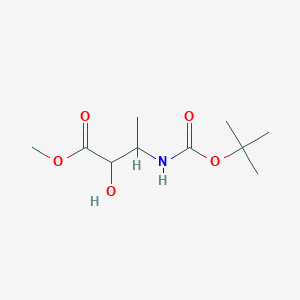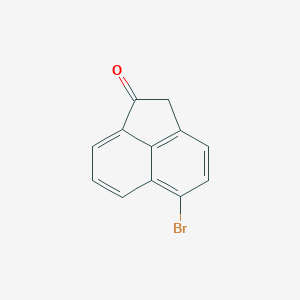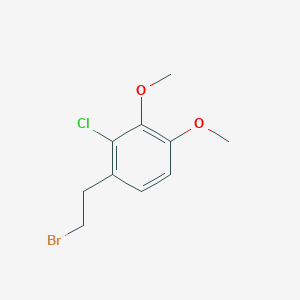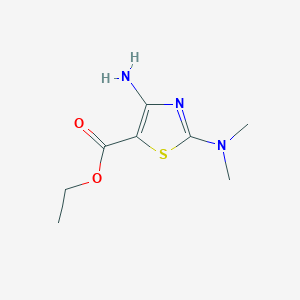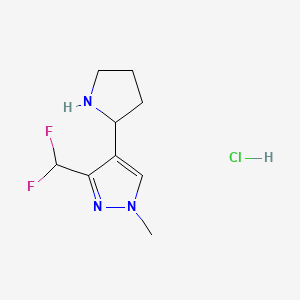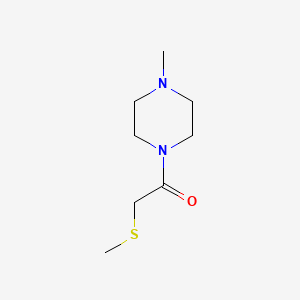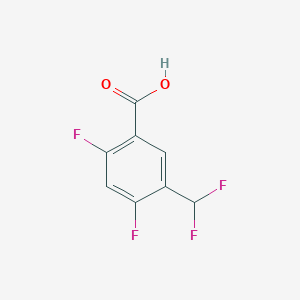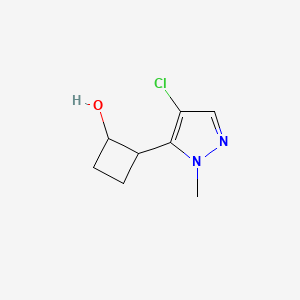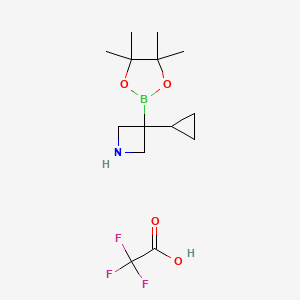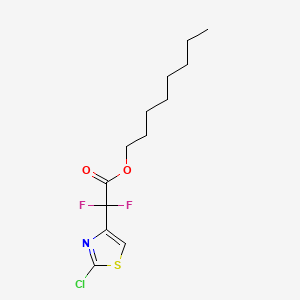
Octyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms. This particular compound is characterized by the presence of an octyl group, a chloro-substituted thiazole ring, and a difluoroacetate moiety. Thiazole derivatives have gained significant attention due to their broad applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
The synthesis of Octyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate involves several steps. One common method is the reaction of 2-chloro-1,3-thiazole-4-carboxylic acid with octanol in the presence of a dehydrating agent such as thionyl chloride. The resulting ester is then reacted with difluoroacetic acid under appropriate conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity .
Análisis De Reacciones Químicas
Octyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group on the thiazole ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction can yield thiazolidines.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Octyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate has several scientific research applications:
Pharmaceuticals: Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may be explored for its potential therapeutic effects.
Agrochemicals: It can be used as a precursor for the synthesis of pesticides and herbicides.
Materials Science: Thiazole derivatives are used in the development of organic semiconductors, dyes, and pigments.
Mecanismo De Acción
The mechanism of action of Octyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The difluoroacetate moiety may enhance the compound’s stability and bioavailability. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .
Comparación Con Compuestos Similares
Octyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate can be compared with other thiazole derivatives, such as:
2-Chloro-1,3-thiazol-4-yl)methanol: This compound has a similar thiazole ring but lacks the octyl and difluoroacetate groups, making it less hydrophobic and potentially less bioavailable.
Thiazole-based Antimicrobials: Compounds like sulfathiazole and ritonavir have different substituents on the thiazole ring, leading to distinct biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique properties and applications.
Propiedades
Fórmula molecular |
C13H18ClF2NO2S |
|---|---|
Peso molecular |
325.80 g/mol |
Nombre IUPAC |
octyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate |
InChI |
InChI=1S/C13H18ClF2NO2S/c1-2-3-4-5-6-7-8-19-11(18)13(15,16)10-9-20-12(14)17-10/h9H,2-8H2,1H3 |
Clave InChI |
JKIYPYRGKQBKQE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC(=O)C(C1=CSC(=N1)Cl)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


